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Compound of Interest

Compound Name: T-1105

Cat. No.: B1682577 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers encountering issues with the in vitro selection of T-1105 (also known

as favipiravir or T-705) resistant viral mutants.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of T-1105?

A1: T-1105 is a broad-spectrum antiviral agent that, after intracellular conversion to its active

form, T-1105 ribofuranosyl-5'-triphosphate (T-705RTP), acts as a purine analogue.[1] It

selectively inhibits the RNA-dependent RNA polymerase (RdRP) of many RNA viruses,

including influenza virus, leading to the termination of viral RNA synthesis.[1] Another key

antiviral mechanism is lethal mutagenesis, where the incorporation of T-1105 into the viral

genome induces a high rate of mutations, resulting in a nonviable viral phenotype.[2]

Q2: Is it difficult to select for T-1105 resistant mutants in vitro?

A2: Early laboratory studies often reported a lack of emergence of resistant viruses, suggesting

a high barrier to resistance.[3][4][5][6] This is partly attributed to its mechanism of lethal

mutagenesis.[2] However, subsequent studies have successfully selected for resistant mutants,

indicating that it is possible under specific experimental conditions.[3][4][5][6]

Q3: What are the known resistance mutations to T-1105 in influenza virus?
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A3: The primary resistance mutation identified in vitro is a lysine-to-arginine substitution at

position 229 (K229R) in the PB1 subunit of the influenza virus RNA-dependent RNA

polymerase.[3][4][5][6] This mutation has been shown to confer resistance across different

influenza A virus strains.[3][6]

Q4: Does the primary resistance mutation affect viral fitness?

A4: Yes, the K229R mutation in the PB1 subunit comes with a fitness cost, leading to

decreased polymerase activity and reduced viral growth.[3][4][5] This fitness cost can be

compensated for by a secondary mutation, such as a proline-to-leucine substitution at position

653 (P653L) in the PA subunit of the polymerase.[3][4][5]

Troubleshooting Guide
This guide addresses common issues encountered during in vitro selection of T-1105 resistant

mutants.
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Problem Possible Cause(s) Suggested Solution(s)

No resistant virus emerges

after multiple passages.

The starting drug

concentration is too high,

leading to complete inhibition

of viral replication and

preventing the selection of

mutants.

Start the selection process with

a T-1105 concentration at or

slightly above the EC50 value

for the parental virus.

Gradually increase the drug

concentration in subsequent

passages.[7]

The multiplicity of infection

(MOI) is too low, reducing the

initial genetic diversity of the

viral population.

Use a higher initial MOI to

increase the probability of pre-

existing resistant variants in

the population.[8][9]

The mechanism of lethal

mutagenesis is preventing the

emergence of viable resistant

viruses.[2]

Consider using a lower, less

mutagenic concentration of T-

1105 for initial passages to

allow for the selection of

resistance mutations without

immediately killing the virus

population.

Selected virus shows only a

minor shift in susceptibility to

T-1105.

Only a single resistance

mutation with a high fitness

cost has been selected.

Continue passaging the virus

under drug pressure to select

for compensatory mutations

that can restore viral fitness

and potentially increase the

level of resistance.[3][4]

The phenotypic assay is not

sensitive enough to detect the

change in susceptibility.

Use multiple types of

phenotypic assays for

confirmation, such as plaque

reduction, yield reduction, and

focus inhibition assays.[10][11]

Difficulty confirming resistance

genotypically.

The resistance mutation is not

one of the commonly reported

ones (e.g., PB1 K229R).

Perform whole-genome

sequencing of the resistant

virus to identify novel

mutations in the polymerase
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complex (PB1, PB2, PA) or

other viral genes that may

contribute to resistance.

The resistant population is

mixed, and the resistance

mutation is not the dominant

genotype.

Plaque-purify the resistant

virus population to isolate and

sequence individual viral

clones.

Quantitative Data Summary
Table 1: In Vitro Activity of T-1105 (Favipiravir) Against
Influenza Viruses

Virus Strain Cell Line Assay Type EC50 (µM) Reference

Seasonal H1N1

(A/Brisbane/59/2

007)

MDCK
Plaque

Reduction
17.05 [2]

Seasonal H1N1

(A/New

Jersey/15/2007)

MDCK
Plaque

Reduction
15.07 [2]

Pandemic H1N1

(A/Denmark/524/

2009)

MDCK
Plaque

Reduction
15.54 [2]

Pandemic H1N1

(A/Denmark/528/

2009)

MDCK
Plaque

Reduction
11.36 [2]

Various Influenza

A and B strains
MDCK

Plaque

Reduction
0.19 - 22.48 [10]

Table 2: Key Amino Acid Substitutions Conferring
Resistance to T-1105 in Influenza A Virus
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Gene
Amino Acid
Substitutio
n

Effect
Fitness
Cost

Compensat
ory
Mutation

Reference

PB1 K229R

Confers

resistance to

T-1105

Yes, reduced

polymerase

activity

PA P653L [3][4][5]

PA P653L
Restores viral

fitness

No,

compensator

y

- [3][4][5]

Experimental Protocols
Protocol 1: In Vitro Selection of T-1105 Resistant Virus
by Serial Passage
This protocol describes a general method for selecting antiviral resistance in cell culture.[7]

Cell and Virus Preparation:

Culture a suitable cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza

virus) in appropriate growth medium.

Prepare a stock of the wild-type virus to be used for the selection.

Initial Infection and Drug Treatment:

Seed cells in multiple culture vessels (e.g., T-25 flasks).

Infect the cells with the virus at a defined multiplicity of infection (MOI). Both low MOI (e.g.,

0.01) and high MOI (e.g., 1) can be used.[8][9]

After a 1-hour adsorption period, remove the virus inoculum and add medium containing

T-1105 at a concentration near the EC50 value. Also, maintain a parallel culture without

the drug as a control.

Serial Passaging:
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Incubate the cultures until cytopathic effect (CPE) is observed.

Harvest the supernatant containing the virus.

Use the harvested virus to infect fresh cell monolayers in the presence of the same or an

increased concentration of T-1105.

Repeat this passaging process for a sufficient number of rounds (e.g., 10-20 passages) or

until a significant reduction in drug susceptibility is observed.

Monitoring for Resistance:

Periodically (e.g., every 2-3 passages), titrate the virus and perform a phenotypic assay

(e.g., plaque reduction assay) to determine the EC50 of the passaged virus population.

Once a resistant phenotype is confirmed, perform genotypic analysis by sequencing the

relevant viral genes (e.g., PB1, PB2, and PA for influenza) to identify mutations.

Protocol 2: Plaque Reduction Assay for Phenotypic
Susceptibility Testing
This assay is used to determine the concentration of an antiviral drug that inhibits the formation

of viral plaques by 50% (EC50).

Cell Seeding:

Seed confluent monolayers of a suitable cell line (e.g., MDCK) in 6-well plates.

Virus Dilution and Infection:

Prepare serial dilutions of the virus stock.

Infect the cell monolayers with a dilution of the virus that will produce a countable number

of plaques (e.g., 50-100 plaques per well).

Allow the virus to adsorb for 1 hour.

Drug Treatment and Overlay:
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Prepare a series of T-1105 concentrations in an overlay medium (e.g., medium containing

low-melting-point agarose or Avicel).

After adsorption, remove the virus inoculum and add the overlay medium containing the

different drug concentrations to the respective wells. Include a no-drug control.

Incubation and Staining:

Incubate the plates at the optimal temperature for virus replication until plaques are visible.

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

Data Analysis:

Count the number of plaques in each well.

Calculate the percentage of plaque reduction for each drug concentration relative to the

no-drug control.

Determine the EC50 value by plotting the percentage of plaque reduction against the drug

concentration and using a dose-response curve fitting model.
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Caption: Workflow for in vitro selection of T-1105 resistant virus.
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Caption: Mechanism of action and resistance pathway for T-1105.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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Contact

Address: 3281 E Guasti Rd
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